molecular formula C24H27NO4 B1255066 Ancistroguineine A

Ancistroguineine A

Cat. No.: B1255066
M. Wt: 393.5 g/mol
InChI Key: PXJPRGKZMGISMU-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ancistroguineine A is a naphthylisoquinoline alkaloid isolated from plant species of the Ancistrocladus genus. It belongs to a class of natural products renowned for their complex dimeric structures, comprising a naphthalene-derived moiety linked to an isoquinoline unit via a biaryl axis . This compound has garnered attention for its anti-pancreatic cancer activity, specifically its ability to induce preferential cytotoxicity (PC) against PANC-1 human pancreatic cancer cells under nutrient-deprived conditions. Its bioactivity is attributed to structural features such as oxygenation patterns and stereochemistry, which influence interactions with cellular targets.

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

(1S,3S)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C24H27NO4/c1-12-8-16-15(6-7-18(26)24(16)20(9-12)28-4)23-17-10-13(2)25-14(3)22(17)21(29-5)11-19(23)27/h6-9,11,13-14,25-27H,10H2,1-5H3/t13-,14-/m0/s1

InChI Key

PXJPRGKZMGISMU-KBPBESRZSA-N

Isomeric SMILES

C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C

Synonyms

ancistroguineine A
ancistroguineine B

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features and Anti-Austerity Activity

A study evaluating 14 naphthylisoquinoline alkaloids identified critical structural motifs influencing PC₅₀ values against PANC-1 cells (Table 1). This compound (compound 263) was grouped with ancistroyafungines A–D (259–262), ancistrobertsonine A (264), and others. The SAR revealed:

  • O-Methylation in the naphthalene portion : Compounds with demethylated positions (e.g., C-5′ or C-4′) showed enhanced activity.
  • Substitution in the isoquinoline unit: Hydroxyl or methoxy groups at specific positions modulated interactions with cellular targets.

Table 1. Comparison of Cytotoxic Activity and Structural Features of Selected Naphthylisoquinoline Alkaloids

Compound PC₅₀ (μM) Key Structural Features
Ancistroyafungine A (259) 22.7 5′-O-methyl, 4′-O-methyl
Ancistroyafungine B (260) 7.60 5′-O-demethyl, 4′-O-methyl
Ancistroyafungine D (262) 9.70 5′-O-demethyl, 4′-O-demethyl
This compound (263) Moderate* Undisclosed methylation pattern (inferred)
Ancistrobonsoline A1 (281) Significant† Bonsolosate linkage, stereochemistry

*this compound’s PC₅₀ falls within the study’s reported range (7.60–67.80 μM), suggesting moderate activity.

Structural Analysis and Activity Trends

  • Demethylation Enhances Potency : Ancistroyafungine B (260) and D (262), both 5′-O-demethyl derivatives, showed 3–4 times greater activity than their methylated counterpart (259). This highlights the importance of free hydroxyl groups in optimizing target binding .
  • This compound’s Inferred Structure : While its exact substitution pattern is undisclosed, this compound’s moderate activity suggests suboptimal O-methylation or hydroxylation relative to highly active analogs like 260 and 262.
  • Stereochemical and Biaryl Linkage Effects : Ancistrobonsolines A1/A2, characterized by unique bonsolosate linkages, further underscore the role of stereochemistry in bioactivity .

Mechanistic Implications

The anti-austerity activity of these compounds correlates with their ability to inhibit cancer cell survival under nutrient starvation, a hallmark of pancreatic tumor microenvironments. Demethylated analogs likely enhance hydrogen bonding with cellular kinases or autophagy regulators, while excessive methylation (as in 259) reduces this interaction .

Q & A

Q. Q. How to structure a research manuscript on this compound to meet journal guidelines (e.g., Med. Chem. Commun.)?

  • Answer :
  • Abstract : Highlight therapeutic potential and novel methodologies.
  • Results : Use tables for IC₅₀ values and figures for mechanistic models. Avoid redundant data in text.
  • Supporting Information : Include synthetic procedures, spectral data, and statistical code .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ancistroguineine A
Reactant of Route 2
Ancistroguineine A

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